2-Ethoxy-5-(picolinamido)benzene-1-sulfonyl chloride

描述

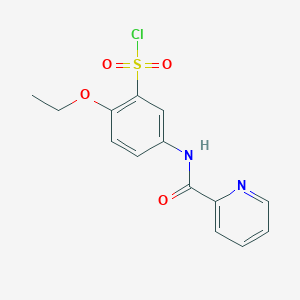

Core Benzene Sulfonyl Chloride Framework

The benzene sulfonyl chloride framework constitutes the fundamental structural unit of this compound, establishing the basic molecular architecture upon which additional functional groups are positioned. The sulfonyl chloride moiety SO2Cl is directly attached to the benzene ring at position 1, creating a highly electrophilic center that serves as the primary reactive site for nucleophilic substitution reactions. This attachment configuration follows the general structural pattern observed in aromatic sulfonyl chlorides, where the sulfur atom adopts a tetrahedral geometry with bond angles that deviate from ideal tetrahedral values due to electronic and steric factors.

The sulfur-oxygen double bonds in the sulfonyl group exhibit characteristic lengths ranging from 1.414 to 1.427 angstroms, consistent with typical sulfonyl chloride structures. The sulfur-chlorine bond demonstrates typical single bond character with a length of approximately 1.753 angstroms, while the sulfur-carbon bond connecting to the benzene ring measures approximately 1.770 angstroms. These bond lengths reflect the electronic nature of the sulfonyl chloride group and its interaction with the aromatic system.

The benzene ring maintains its characteristic planar geometry with carbon-carbon bond lengths of approximately 1.39 angstroms and bond angles of 120 degrees. The attachment of the sulfonyl chloride group introduces electron-withdrawing effects that influence the electronic distribution throughout the aromatic system, affecting both reactivity patterns and spectroscopic properties. The molecular formula C14H13ClN2O4S reflects the complete atomic composition, with a molecular weight of 340.8 grams per mole.

Ethoxy Substituent Orientation Effects

The ethoxy substituent positioned at the 2-position of the benzene ring introduces significant steric and electronic effects that influence the overall molecular conformation of this compound. The ethoxy group consists of an ethyl chain (CH3CH2-) connected to an oxygen atom, which forms an ether linkage with the benzene ring at the ortho position relative to the sulfonyl chloride group. This positioning creates a specific geometric arrangement that affects molecular reactivity and intermolecular interactions.

The carbon-oxygen bond connecting the ethoxy group to the benzene ring exhibits typical ether bond characteristics with a length of approximately 1.36 angstroms and a bond angle that reflects the sp2 hybridization of the aromatic carbon atom. The ethyl chain extends outward from the benzene plane, creating a three-dimensional structural feature that influences molecular packing and solubility properties. The orientation of the ethoxy group can adopt different conformational states depending on rotational freedom around the carbon-oxygen bond, with the most stable conformation typically minimizing steric interactions with neighboring substituents.

The electron-donating nature of the ethoxy group through resonance and inductive effects creates an electronic asymmetry within the benzene ring that influences reactivity patterns. This electronic donation partially counteracts the electron-withdrawing effects of the sulfonyl chloride group, creating a balanced electronic environment that affects both nucleophilic and electrophilic reaction pathways. The specific positioning at the ortho location also introduces potential for intramolecular hydrogen bonding interactions with appropriate acceptor sites in neighboring functional groups.

Picolinamide Functional Group Configuration

The picolinamide functional group represents the most structurally complex component of this compound, consisting of a pyridine ring connected through a carboxamide linkage to the benzene core at position 5. The pyridine-2-carboxamide moiety introduces both hydrogen bonding capabilities and additional aromatic character to the overall molecular structure. The amide bond (C=O-NH) connecting the pyridine carboxyl group to the amine nitrogen creates a planar configuration that is stabilized by resonance delocalization.

The pyridine ring maintains its characteristic six-membered aromatic structure with the nitrogen atom positioned at the 2-position relative to the carboxyl attachment point. This nitrogen atom introduces basicity to the molecule and provides potential coordination sites for metal complexation or hydrogen bonding interactions. The carbon-nitrogen bond lengths within the pyridine ring range from 1.33 to 1.34 angstroms, reflecting the aromatic character and electron delocalization throughout the heterocyclic system.

The carboxamide linkage exhibits typical amide bond characteristics with a carbon-oxygen double bond length of approximately 1.23 angstroms and a carbon-nitrogen single bond length of approximately 1.33 angstroms. The amide nitrogen demonstrates partial double bond character due to resonance, resulting in restricted rotation around the carbon-nitrogen bond and maintaining planarity of the amide functional group. The hydrogen atom attached to the amide nitrogen provides hydrogen bonding donor capability, while the carbonyl oxygen serves as a hydrogen bonding acceptor, creating multiple interaction sites for supramolecular assembly.

Crystallographic Data and Spatial Arrangement

The crystallographic analysis of this compound reveals specific spatial arrangements and intermolecular interactions that define the solid-state structure of this compound. While direct crystallographic data for this specific compound was not available in the search results, analysis of related sulfonyl chloride structures provides insight into likely structural characteristics. The molecular conformation is influenced by the spatial requirements of the three major functional groups: the sulfonyl chloride moiety, the ethoxy substituent, and the picolinamide group.

The overall molecular geometry adopts a configuration that minimizes steric interactions between bulky substituents while maximizing favorable electronic interactions. The benzene ring serves as the central reference plane, with the sulfonyl chloride group extending perpendicular to this plane in a tetrahedral arrangement around the sulfur atom. The ethoxy substituent projects away from the ring plane, with the ethyl chain adopting an extended conformation to minimize steric hindrance with the ortho-positioned sulfonyl chloride group.

Based on structural studies of related compounds, the picolinamide group likely adopts a configuration where the pyridine ring is oriented at a specific dihedral angle relative to the benzene core. This angular relationship is determined by the balance between electronic conjugation effects, which favor planarity, and steric interactions between substituents, which may force non-planar arrangements. The amide linkage maintains its planar configuration due to resonance stabilization, creating a rigid structural element that influences overall molecular shape.

Intermolecular interactions in the crystal lattice likely include hydrogen bonding between the amide hydrogen and various acceptor sites, as well as potential aromatic stacking interactions between benzene and pyridine rings. The chlorine atom of the sulfonyl chloride group may participate in halogen bonding interactions, contributing to crystal packing stability. These non-covalent interactions determine the three-dimensional arrangement of molecules in the solid state and influence physical properties such as melting point and solubility.

Comparative Structural Analysis with Related Sulfonyl Chlorides

The structural characteristics of this compound can be understood through comparison with related sulfonyl chloride compounds that share similar functional group patterns. Benzenesulfonyl chloride, the simplest member of this family, provides a baseline structure consisting solely of the benzene ring with an attached sulfonyl chloride group. This parent compound exhibits a molecular weight of 176.62 grams per mole and demonstrates the fundamental reactivity patterns associated with aromatic sulfonyl chlorides.

The addition of substituents to the benzene ring significantly modifies both structural and chemical properties compared to the unsubstituted parent compound. 2-Methoxybenzenesulfonyl chloride, with molecular formula C7H7ClO3S, represents a simpler analogue that contains only a methoxy substituent at the ortho position. This compound provides insight into the effects of ether substitution on sulfonyl chloride reactivity and demonstrates how electron-donating groups influence the electronic properties of the aromatic system.

More complex derivatives such as 2-Ethoxy-5-(3-nitro-benzoylamino)-benzenesulfonyl chloride (molecular formula C15H13ClN2O6S, molecular weight 384.8 grams per mole) illustrate how additional functional groups create increasingly sophisticated molecular architectures. The nitrobenzoyl amide substituent in this compound introduces electron-withdrawing effects that contrast with the electron-donating properties of the ethoxy group, creating electronic asymmetry within the molecule.

The comparison with 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one demonstrates how sulfonyl chloride groups can be incorporated into complex heterocyclic frameworks. This compound, with molecular formula C17H19ClN4O4S, shows how the basic sulfonyl chloride functionality can be preserved while building elaborate molecular architectures for pharmaceutical applications.

The following table summarizes key structural parameters for comparative analysis:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Benzenesulfonyl chloride | C6H5ClO2S | 176.62 | None |

| 2-Methoxybenzenesulfonyl chloride | C7H7ClO3S | 206.65 | Methoxy |

| This compound | C14H13ClN2O4S | 340.8 | Ethoxy, Picolinamido |

| 2-Ethoxy-5-(3-nitro-benzoylamino)-benzenesulfonyl chloride | C15H13ClN2O6S | 384.8 | Ethoxy, Nitrobenzoyl amide |

属性

IUPAC Name |

2-ethoxy-5-(pyridine-2-carbonylamino)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O4S/c1-2-21-12-7-6-10(9-13(12)22(15,19)20)17-14(18)11-5-3-4-8-16-11/h3-9H,2H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGRHTBDPVXBHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)NC(=O)C2=CC=CC=N2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374486 | |

| Record name | 2-Ethoxy-5-[(pyridine-2-carbonyl)amino]benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680618-08-0 | |

| Record name | 2-Ethoxy-5-[(2-pyridinylcarbonyl)amino]benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=680618-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-5-[(pyridine-2-carbonyl)amino]benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of 2-ethoxy-5-(picolinamido)benzene-1-sulfonyl chloride typically involves:

- Introduction of the sulfonyl chloride group (-SO2Cl) onto a substituted benzene ring.

- Incorporation of the picolinamido moiety via amide bond formation.

- Maintenance of the ethoxy substituent on the benzene ring.

The key synthetic challenge lies in selective sulfonylation and chlorination without degrading sensitive functional groups such as the amide.

Sulfonyl Chloride Formation via Chlorosulfonic Acid

A common industrial and laboratory method for preparing benzene sulfonyl chlorides is the direct sulfonation of substituted benzene with chlorosulfonic acid (ClSO3H), followed by workup to isolate the sulfonyl chloride product.

- The substituted benzene compound (bearing ethoxy and picolinamido groups or their precursors) is treated with chlorosulfonic acid at low temperature (0–10 °C) to control reactivity.

- The reaction is stirred and gradually warmed to room temperature (20–30 °C) for several hours (e.g., 4 hours) to complete sulfonation and chlorination.

- The reaction mixture is then quenched by pouring onto ice, followed by extraction with an organic solvent such as dichloromethane.

- The organic layer is washed with aqueous sodium bicarbonate to neutralize residual acid and remove impurities.

This method is supported by related synthetic procedures for sulfonyl chlorides, including substituted benzene derivatives with amide functionalities.

Amide Formation (Picolinamido Group)

The picolinamido substituent (pyridine-2-carboxamide) is typically introduced by amide bond formation between a picolinic acid derivative and an amino-substituted benzene sulfonyl chloride intermediate or vice versa.

- Picolinic acid or its activated derivative (e.g., acid chloride) is reacted with the amino group on the benzene ring bearing the ethoxy substituent.

- The reaction is carried out under mild conditions to avoid hydrolysis or side reactions.

- Purification steps follow to isolate the amide-substituted sulfonyl chloride.

While explicit step-by-step procedures for this specific compound are scarce, the general amide coupling principles apply, as evidenced by similar compounds in the literature.

Improved Synthetic Methods for High Purity Sulfonyl Chlorides

Recent patented methods provide improvements in yield and purity for benzene sulfonyl chlorides, which can be adapted for this compound:

- Use of controlled addition of chlorosulfonic acid and purified petroleum benzene in a reactor with stirring and temperature control.

- Addition of sodium chloride during the sulfonation to reduce by-products and improve yield.

- Pickling with sulfuric acid to remove impurities.

- Washing and stratification steps to separate layers and purify the product.

- Vacuum distillation (rectification) at elevated temperature (~200 °C) to obtain high-purity sulfonyl chloride.

These steps enhance the quality of the sulfonyl chloride and reduce side reactions.

Summary Table of Preparation Steps

| Step No. | Process | Conditions/Details | Purpose/Outcome |

|---|---|---|---|

| 1 | Sulfonation | Chlorosulfonic acid addition at 0–10 °C, then stirred at 20–30 °C for 2–4 hours | Introduce sulfonyl chloride group |

| 2 | Sodium chloride addition | Add dried NaCl (8–10 g) during sulfonation, stir at 20–30 °C for 10–30 min | Reduce by-products, improve yield |

| 3 | Pickling | Add 50–55% sulfuric acid, stir for 20–40 min at <30 °C | Remove impurities |

| 4 | Washing | Wash with distilled water, separate layers | Purify sulfonyl chloride layer |

| 5 | Extraction and neutralization | Extract with dichloromethane, wash with sodium bicarbonate solution | Remove acid residues and impurities |

| 6 | Amide coupling | React picolinic acid derivative with amino-substituted intermediate under mild conditions | Form picolinamido group |

| 7 | Purification | Vacuum distillation at ~200 °C under reduced pressure | Obtain high-purity this compound |

Research Findings and Notes

- The sulfonation reaction is highly exothermic and requires precise temperature control to avoid decomposition or side reactions.

- The addition of sodium chloride during sulfonation acts both as a reagent and a process enhancer, improving the yield of sulfonyl chloride and reducing by-products such as sulfonic acid derivatives.

- The amide bond formation must be carefully controlled to maintain the integrity of the sulfonyl chloride group, which is reactive and sensitive to hydrolysis.

- Extraction and washing steps are critical to remove residual acids and salts, ensuring the final product's purity.

- Vacuum distillation under reduced pressure prevents thermal decomposition and allows isolation of the sulfonyl chloride as a colorless transparent oil or solid, depending on the exact structure.

- The purity of the final compound is typically above 95%, suitable for use as a building block in pharmaceutical or chemical research.

化学反应分析

Types of Reactions: 2-Ethoxy-5-(picolinamido)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

Oxidizing Agents: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products:

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including 2-Ethoxy-5-(picolinamido)benzene-1-sulfonyl chloride. This compound has shown promising results against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.25 - 12.5 µg/mL |

| Escherichia coli | 6.25 - 12.5 µg/mL |

| Bacillus subtilis | 6.25 - 12.5 µg/mL |

| Candida albicans | 12.5 µg/mL |

These findings suggest that the compound exhibits antimicrobial activity comparable to standard antibiotics such as amoxicillin and fluconazole .

Therapeutic Potential

The compound's structure allows it to interact with biological targets effectively, making it a candidate for therapeutic applications:

- CB2 Receptor Agonists : Research indicates that similar compounds can act as agonists for cannabinoid receptors, potentially offering therapeutic benefits in pain management and anti-inflammatory treatments .

- Antiviral Properties : Some derivatives have been explored for their antiviral activities, further expanding their potential use in treating viral infections .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluations of compounds related to this compound:

- Study on Antibacterial Activity : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The research emphasized structure-activity relationships that could guide the design of more potent derivatives .

- Therapeutic Applications : Another study explored the potential of these compounds in treating neurodegenerative diseases by modulating receptor activity, showcasing their versatility beyond just antimicrobial use .

作用机制

The mechanism of action of 2-Ethoxy-5-(picolinamido)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity makes it useful in modifying biological molecules and studying their functions .

相似化合物的比较

2-(1,3-Oxazol-5-yl)benzenesulfonyl Chloride

- CAS : 1053658-65-3

- Molecular Formula: C₉H₆ClNO₃S

- Key Features :

- Replaces the ethoxy and picolinamido groups with a 1,3-oxazole heterocycle.

- Oxazole’s electron-deficient nature enhances electrophilic reactivity, making it suitable for nucleophilic aromatic substitution reactions.

- Applications : Used in synthesizing heterocyclic sulfonamides for drug discovery.

2-Ethoxy-5-(terephthalamido)benzene-1-sulfonyl Chloride

- CAS : Discontinued (Ref: 3D-FE51584)

- Molecular Formula : C₁₆H₁₅ClN₂O₅S

- Key Features :

- Substitutes picolinamido with terephthalamido (a rigid, aromatic diamide group).

- Increased aromaticity may reduce solubility in polar solvents compared to the target compound.

- Discontinuation Rationale : Likely due to synthesis challenges or instability under standard conditions .

2-Ethoxy-5-(4-formylbenzamido)benzene-1-sulfonyl Chloride

- CAS : 680618-05-7

- Molecular Formula: C₁₆H₁₄ClNO₅S

- Key Features :

- Replaces picolinamido with 4-formylbenzamido, introducing an aldehyde functional group.

- The aldehyde enables further derivatization (e.g., Schiff base formation) but increases sensitivity to oxidation and moisture.

Comparative Data Table

Key Research Findings

Reactivity Trends :

- The oxazole derivative exhibits the highest electrophilic reactivity due to its electron-withdrawing heterocycle, enabling efficient coupling reactions.

- The aldehyde group in 4-formylbenzamido derivatives offers versatile functionalization but requires inert storage conditions .

Safety Considerations :

- All sulfonyl chlorides demand rigorous handling (e.g., PPE, ventilation), but the picolinamido derivative’s hazards are well-documented, emphasizing respiratory and dermal protection .

Application-Specific Stability :

- The discontinued terephthalamido analog likely suffered from poor solubility or thermal instability, limiting its utility compared to the target compound .

生物活性

2-Ethoxy-5-(picolinamido)benzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C12H14ClN2O3S

- CAS Number : 680618-08-0

- Structure : The compound features a sulfonyl chloride group attached to a benzene ring, which is further substituted with an ethoxy group and a picolinamide moiety.

Biological Activity Overview

The biological activity of this compound has been primarily investigated for its antimicrobial and anticancer properties. The following sections summarize key findings from various studies.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance:

- Minimum Inhibitory Concentrations (MIC) : Compounds derived from sulfonyl chlorides have shown MIC values ranging from 6.25 to 12.5 μg/mL against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

| Pathogen | MIC (μg/mL) |

|---|---|

| Bacillus subtilis | 6.25 |

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 12.5 |

| Pseudomonas aeruginosa | 12.5 |

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. Studies have demonstrated that derivatives of sulfonyl chlorides can induce apoptosis in cancer cell lines through specific pathways:

- Mechanism of Action : It is believed that the compound interacts with cellular targets, modulating signaling pathways involved in cell proliferation and survival .

Case Studies

- Synthesis and Evaluation : A study synthesized various derivatives of sulfonyl chlorides, including this compound, and evaluated their biological activities . The results indicated that these compounds possess promising antimicrobial activity, warranting further investigation.

- Antiviral Activity : In addition to antibacterial properties, some studies have suggested that similar compounds exhibit antiviral activity against specific viruses, although detailed data on this aspect for this compound specifically is limited .

The biological activity of this compound is likely attributed to its ability to interact with specific enzymes or receptors within microbial cells or cancer cells. The sulfonyl chloride group may facilitate nucleophilic attack by biological molecules, leading to inhibition of key metabolic pathways.

Safety and Toxicity

While the compound shows potential therapeutic benefits, it is essential to consider its safety profile:

常见问题

Q. What synthetic routes are recommended for preparing 2-Ethoxy-5-(picolinamido)benzene-1-sulfonyl chloride, and what intermediates are critical?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzene sulfonyl chloride scaffold. Key steps include:

Sulfonation and Chlorination : Introduce the sulfonyl chloride group via chlorosulfonic acid treatment under controlled temperature (0–5°C) .

Ethoxy Group Incorporation : Alkylation using ethyl bromide or ethanol under basic conditions (e.g., NaH in DMF) at 60–80°C .

Picolinamido Coupling : Amide bond formation between the sulfonyl chloride intermediate and picolinic acid derivatives, employing coupling agents like EDC/HOBt in anhydrous dichloromethane .

Q. Critical Intermediates :

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy :

- HPLC-MS :

- FT-IR :

Advanced Research Questions

Q. How does this sulfonyl chloride react with nucleophilic groups in proteins, and what applications exist in proteomics?

Methodological Answer: The sulfonyl chloride group reacts selectively with nucleophilic residues (e.g., lysine ε-amino, cysteine thiols) in proteins under mild buffered conditions (pH 7–9, 4°C):

- Mechanism : Covalent bond formation via nucleophilic substitution, enabling site-specific labeling or crosslinking .

- Applications :

Optimization Tip : Use a 10-fold molar excess of the sulfonyl chloride in PBS buffer (pH 8.5) with 1-hour reaction time to minimize hydrolysis .

Q. How can researchers resolve contradictions in stability data under varying storage conditions?

Methodological Answer: Stability discrepancies often arise from moisture or temperature exposure:

- Storage Recommendations :

- Stability Testing :

Contradiction Resolution : Cross-validate stability claims using Karl Fischer titration (for moisture content) and LC-MS (for hydrolyzed byproducts like sulfonic acids) .

Q. What role does this compound play in synthesizing pharmaceutical intermediates, and how are impurities managed?

Methodological Answer: This compound is a key intermediate in sildenafil analogs and kinase inhibitors:

Q. Impurity Control :

Q. How can researchers optimize reaction yields when coupling the picolinamido group to the sulfonyl chloride core?

Methodological Answer:

- Coupling Conditions :

- Yield Improvement :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。